molecular formula C5H9FO B2921168 4-Fluoro-3-methylbut-2-en-1-ol CAS No. 89181-47-5

4-Fluoro-3-methylbut-2-en-1-ol

Cat. No.: B2921168
CAS No.: 89181-47-5
M. Wt: 104.124
InChI Key: AMGCWLDRGIJPGL-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C5H9FO. It is a fluorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylbut-2-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of 3-methylbut-2-en-1-ol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added slowly to a solution of 3-methylbut-2-en-1-ol in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and controlled reaction conditions. The product is then purified through distillation or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-methylbut-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylbut-2-en-1-ol involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-methylbut-2-en-1-ol is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties. The presence of both a fluorine atom and a double bond makes it a valuable intermediate for synthesizing a wide range of fluorinated compounds .

Properties

IUPAC Name

(E)-4-fluoro-3-methylbut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c1-5(4-6)2-3-7/h2,7H,3-4H2,1H3/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGCWLDRGIJPGL-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89181-47-5
Record name 4-fluoro-3-methylbut-2-en-1-ol
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